What is the chemical structure and molecular weight of 6H-[1,4]Dioxino[2,3-F]indole
What is the chemical structure and molecular weight of 6H-[1,4]Dioxino[2,3-F]indole
An in-depth technical analysis of 6H-[1,4]Dioxino[2,3-f]indole requires a rigorous examination of its structural architecture, physicochemical properties, and its emerging role as a privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with actionable, field-proven insights into the synthesis, characterization, and pharmacological application of this unique heterocyclic system.
Structural Architecture & Physicochemical Profiling
The core structure of 6H-[1,4]Dioxino[2,3-f]indole consists of an indole moiety fused to a 1,4-dioxin ring. According to IUPAC nomenclature, the "f" face designation indicates that the dioxin ring is fused across carbons 5 and 6 of the indole core.
While the fully unsaturated 6H-[1,4]dioxino[2,3-f]indole represents the parent scaffold, it is highly reactive. In medicinal chemistry and synthetic applications, the compound is predominantly utilized in its partially saturated forms—most notably the 2,3-dihydro derivative (where the dioxin ring is saturated) and the tetrahydro derivative (where both the dioxin and the pyrrole rings are saturated, forming an indoline core)[1][2].
Table 1: Structural Variants and Molecular Weights
To ensure precision in stoichiometric calculations and mass spectrometry targeting, the exact molecular weights and formulas of the three primary structural states are summarized below:
| Compound Variant | Molecular Formula | Exact Mass | Molecular Weight | Saturation State |
| 6H-[1,4]Dioxino[2,3-f]indole | C₁₀H₇NO₂ | 173.0477 | 173.17 g/mol | Fully unsaturated core |
| 2,3-Dihydro-6H-[1,4]dioxino[2,3-f]indole | C₁₀H₉NO₂ | 175.0633 | 175.18 g/mol | Saturated dioxin ring |
| 2,3,7,8-Tetrahydro-6H-[1,4]dioxino[2,3-f]indole | C₁₀H₁₁NO₂ | 177.0790 | 177.20 g/mol | Saturated dioxin & pyrrole (Indoline) |
Table 2: Mass Spectrometry Adduct Profiling
For analytical scientists performing LC-MS/MS characterization, the following predicted collision cross-section (CCS) and mass-to-charge (m/z) ratios apply to the highly stable tetrahydro derivative (C₁₀H₁₁NO₂)[2]:
| Ion Adduct | Predicted m/z | Collision Cross Section (CCS, Ų) |
| [M+H]⁺ | 178.086 | 133.4 |
| [M+Na]⁺ | 200.068 | 140.8 |
| [M-H]⁻ | 176.071 | 136.9 |
Pharmacological Applications: Modulating Voltage-Gated Sodium Channels
The 6H-[1,4]dioxino[2,3-f]indole scaffold, particularly its 7,8-dione derivative, is a critical building block in the synthesis of spiro-oxindole compounds [3][4]. These complex architectures are highly selective allosteric modulators of Voltage-Gated Sodium Channels (NaV), specifically targeting the NaV1.7 and NaV1.8 isoforms expressed in the dorsal root ganglion (DRG)[3].
By stabilizing the inactive conformation of the alpha subunit of these channels, spiro-oxindoles built from the dioxino-indole core effectively inhibit action potential propagation, offering a non-opioid therapeutic pathway for severe inflammatory and neuropathic pain[3].
Pharmacological pathway of dioxino-indole derivatives modulating NaV channels for analgesia.
Synthetic Methodologies & Experimental Workflows
Constructing the tricyclic 6H-[1,4]dioxino[2,3-f]indole core requires precise control over cyclization thermodynamics. A highly efficient, modern approach utilizes the heterogeneous acceptorless dehydrogenative condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with ethylene glycol[1].
Workflow for the acceptorless dehydrogenative condensation to yield the dioxino-indole core.
Protocol A: Synthesis of 2,3-Dihydro-6H-[1,4]dioxino[2,3-f]indole
Objective: Construct the indole pyrrole ring from a benzodioxin precursor via Ru-catalyzed condensation[1].
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Catalyst & Reagent Assembly: In a flame-dried Schlenk tube, combine 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 mmol), ethylene glycol (2.0 mmol), and a Ruthenium-based heterogeneous catalyst (e.g., Ru/CeO₂, 5 mol %).
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Solvent & Atmosphere Control: Add t-Amyl alcohol (3 mL) as the solvent. Purge the system with Argon for 10 minutes. Causality: Oxygen must be strictly excluded to prevent the premature oxidation of the amine precursor and to maintain the active oxidation state of the Ru catalyst.
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Thermal Activation: Heat the stirred mixture to 140 °C for 24 hours. Causality: High thermal input is thermodynamically required to drive the acceptorless dehydrogenation of ethylene glycol into the highly reactive glycolaldehyde intermediate, which subsequently condenses with the primary amine.
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Self-Validation Check: The continuous evolution of hydrogen gas (visible micro-bubbling) serves as a real-time kinetic indicator that the dehydrogenation cycle is actively proceeding.
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Purification: Cool the reaction to room temperature, filter through a Celite pad to remove the heterogeneous catalyst, concentrate under reduced pressure, and isolate the product via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: N-Alkylation of 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione
Objective: Functionalize the indole nitrogen to generate spiro-oxindole precursors[4].
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Substrate Dissolution: Dissolve 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione (15.0 mmol) in 150 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Deprotonation: Carefully add sodium hydride (0.9 g, 60% dispersion in mineral oil, 22.5 mmol) in small portions at ambient temperature. Causality: NaH acts as a strong, non-nucleophilic base that abstracts the acidic proton from the indole nitrogen (pKa ~16.2), generating a highly nucleophilic indoline anion necessary for the subsequent Sₙ2 attack.
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Self-Validation Check: The reaction mixture will immediately transition to a deep purple color[4]. This distinct colorimetric shift is a self-validating marker confirming the successful formation and stabilization of the highly delocalized indole anion.
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Alkylation & Workup: Stir the purple mixture for 20 minutes, then introduce the electrophile (e.g., bromodiphenylmethane). Stir until the color dissipates (indicating consumption of the anion). Quench carefully with cold water, extract with ethyl acetate (3 × 50 mL), dry the organic layer over MgSO₄, and concentrate in vacuo.
References
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Title: Straight Access to Indoles from Anilines and Ethylene Glycol by Heterogeneous Acceptorless Dehydrogenative Condensation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: 2h,3h,6h,7h,8h-[1,4]dioxino[2,3-f]indole (C10H11NO2) Source: PubChemLite / University of Luxembourg URL: [Link]
- Title: US9458178B2 - Spiro-oxindole compounds and their use as therapeutic agents Source: Google Patents URL
- Source: European Patent Office (Google Patents)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 2h,3h,6h,7h,8h-[1,4]dioxino[2,3-f]indole (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. US9458178B2 - Spiro-oxindole compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
